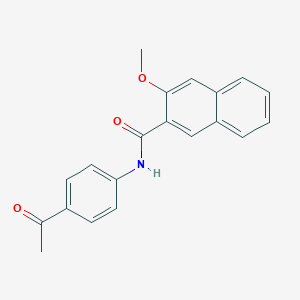
N-(5-chloro-2-morpholin-4-ylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-morpholin-4-ylphenyl)propanamide, also known as CMPI, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the class of amides and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide is not fully understood. However, it is believed that N-(5-chloro-2-morpholin-4-ylphenyl)propanamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, N-(5-chloro-2-morpholin-4-ylphenyl)propanamide reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-(5-chloro-2-morpholin-4-ylphenyl)propanamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to be involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-morpholin-4-ylphenyl)propanamide in lab experiments is its high purity. N-(5-chloro-2-morpholin-4-ylphenyl)propanamide can be easily synthesized and purified, making it an ideal compound for scientific research. However, one of the limitations of using N-(5-chloro-2-morpholin-4-ylphenyl)propanamide is its low solubility in water. This can make it difficult to administer to experimental animals.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide. One area of research is the development of new analogs of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide that exhibit improved therapeutic properties. Another area of research is the investigation of the potential use of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide could lead to improved yields and purity, making it more accessible for scientific research.
Conclusion:
In conclusion, N-(5-chloro-2-morpholin-4-ylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects, and has been found to be effective in the treatment of various diseases such as arthritis, cancer, and neuropathic pain. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide and to develop new analogs with improved therapeutic properties.
Synthesemethoden
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with propanoyl chloride in the presence of a base. The reaction takes place at room temperature and yields N-(5-chloro-2-morpholin-4-ylphenyl)propanamide as a white solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-morpholin-4-ylphenyl)propanamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects. In addition, N-(5-chloro-2-morpholin-4-ylphenyl)propanamide has been found to be effective in the treatment of various diseases such as arthritis, cancer, and neuropathic pain.
Eigenschaften
Molekularformel |
C13H17ClN2O2 |
|---|---|
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
N-(5-chloro-2-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-13(17)15-11-9-10(14)3-4-12(11)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
InChI-Schlüssel |
OMUGLSSKQZDSPR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Kanonische SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![2-(4-bromophenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244342.png)
![5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244343.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244344.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)